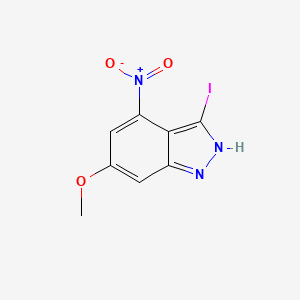

3-Iodo-6-methoxy-4-nitro-1H-indazole

Description

Significance of Nitrogen-Containing Heterocycles in Organic Synthesis and Advanced Materials

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with their diverse structures underpinning a vast array of applications. openmedicinalchemistryjournal.com These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comfrontiersin.org Their prevalence stems from their versatile reactivity and ability to engage in various chemical transformations, including substitution, addition, and cycloaddition reactions. numberanalytics.com This chemical adaptability allows for the creation of a wide spectrum of derivatives with distinct properties. numberanalytics.com

In the realm of materials science, nitrogen heterocycles are integral to the development of conducting polymers, dyes, and catalysts. numberanalytics.com For instance, polymers like polypyrroles and polyimidazoles exhibit conductive properties, while other nitrogen-containing heterocyclic compounds are used in the creation of dyes for textiles and advanced applications like fluorescent probes and solar cells. numberanalytics.commsesupplies.com They also serve as ligands in catalysis, enhancing the selectivity and activity of metal catalysts. numberanalytics.com Furthermore, their unique electronic and steric properties are harnessed in the design of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com The ability of these compounds to interact with metal surfaces also makes them effective corrosion inhibitors. msesupplies.com

Overview of the Indazole Scaffold in Contemporary Chemical Research

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a "privileged structure" in medicinal chemistry and a subject of intense research. researchgate.netresearchgate.netpnrjournal.com This core is present in numerous therapeutic agents and is recognized for its broad range of biological activities. nih.govnih.gov While relatively rare in nature, synthetic indazole derivatives have demonstrated significant pharmacological potential, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govresearchgate.net

The versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse library of compounds with tailored biological and chemical properties. nih.govnih.gov This has made the indazole scaffold a valuable building block in the development of new drugs. pnrjournal.comnih.gov For example, pazopanib, a tyrosine kinase inhibitor, and niraparib, an anticancer drug, both feature the indazole core, highlighting its importance in modern drug discovery. nih.gov The ongoing exploration of new synthetic methods for indazole derivatives continues to be a significant focus in organic and medicinal chemistry. ingentaconnect.com

Structural Characteristics and Tautomerism of Indazoles (1H- and 2H-Indazoles)

Indazole is an aromatic heterocyclic compound that exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govchemicalbook.com Tautomers are isomers that readily interconvert, and in the case of indazole, this involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov

The 1H-indazole tautomer, often referred to as the benzenoid form, is generally the more thermodynamically stable and predominant form in various states, including gas, solution, and solid. nih.govchemicalbook.com The 2H-indazole, or quinonoid form, is typically less stable. nih.gov Theoretical calculations have estimated the energy difference between the two tautomers, confirming the greater stability of the 1H form. chemicalbook.comresearchgate.net However, the stability can be influenced by substituents on the indazole ring. researchgate.net Under certain conditions, such as in the presence of specific solvents or through the formation of intermolecular hydrogen bonds, the 2H-tautomer can be stabilized. figshare.com The ability to selectively synthesize and isolate either the N-1 or N-2 alkylated indazole isomer can be a synthetic challenge but is crucial for controlling the properties of the final product. pnrjournal.com

Rationale for Investigating Substituted Indazoles and the Specific Importance of 3-Iodo-6-methoxy-4-nitro-1H-indazole

The investigation of substituted indazoles is driven by the profound impact that different functional groups have on the molecule's biological activity and chemical properties. nih.gov The strategic placement of substituents on the indazole ring can modulate factors such as binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles. researchgate.net This makes substituted indazoles a rich area of research for the development of new therapeutic agents. researchgate.net

The compound This compound is a subject of specific interest due to the unique combination of its substituents. The iodo group at the 3-position is a versatile handle for further chemical modifications, such as in Suzuki or Heck coupling reactions, allowing for the introduction of diverse molecular fragments. google.commdpi.com The nitro group at the 4-position is a strong electron-withdrawing group that can significantly influence the electronic properties of the indazole ring and may be crucial for certain biological interactions. austinpublishinggroup.com The methoxy (B1213986) group at the 6-position, an electron-donating group, further modulates the electronic landscape of the molecule. This particular arrangement of substituents creates a unique chemical entity with the potential for specific applications in medicinal chemistry and materials science. For instance, related nitro-substituted indazoles have been investigated for their potential as kinase inhibitors and in other therapeutic areas. austinpublishinggroup.com The synthesis and study of compounds like this compound are therefore crucial for expanding the chemical space of bioactive molecules and for understanding the structure-activity relationships of this important heterocyclic system. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methoxy-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O3/c1-15-4-2-5-7(8(9)11-10-5)6(3-4)12(13)14/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRUMBZYNRQEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646933 | |

| Record name | 3-Iodo-6-methoxy-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-12-7 | |

| Record name | 3-Iodo-6-methoxy-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-6-methoxy-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies of the Indazole Core, with a Focus on 3 Iodo 6 Methoxy 4 Nitro 1h Indazole Analogs

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the indazole system is subject to substitution reactions, with the regiochemical outcome heavily dictated by the existing substituents.

Positional Reactivity Influenced by Methoxy (B1213986) and Nitro Groups

In analogs like 3-iodo-6-methoxy-4-nitro-1H-indazole, the benzene ring is decorated with two powerful directing groups: a methoxy group (-OCH₃) at the C6 position and a nitro group (-NO₂) at the C4 position.

Electrophilic Aromatic Substitution : The -OCH₃ group is a strong activating group and an ortho, para-director, which would typically direct incoming electrophiles to the C5 and C7 positions. Conversely, the -NO₂ group is a potent deactivating group and a meta-director. The strong deactivating nature of the nitro group generally diminishes the ring's susceptibility to electrophilic attack. In cases of substituted indazoles, electrophilic substitution reactions such as halogenation and nitration are common. chemicalbook.com For instance, nitration of 7-nitroindazole (B13768) can yield 3,7-dinitro-1H-indazole. chim.it The interplay between the activating -OCH₃ and deactivating -NO₂ in the 6- and 4-positions, respectively, creates a complex reactivity landscape where the C7 and C5 positions are the most likely, albeit challenging, sites for further electrophilic substitution.

Nucleophilic Aromatic Substitution (SNA_r_ ): The 4-nitro group significantly activates the indazole ring for nucleophilic aromatic substitution. This is particularly true for positions ortho and para to the nitro group that bear a suitable leaving group. While the target compound has an iodine at C3, the nitro group at C4 makes positions C5 and C3 susceptible to nucleophilic attack. Derivatives of 3-iodo-6-nitro-1H-indazole can undergo nucleophilic substitution where the iodine atom is replaced by nucleophiles such as amines or thiols.

Functionalization at the Pyrazole (B372694) Ring System (N1, N2, C3)

The pyrazole portion of the indazole core offers multiple sites for functionalization, including the two nitrogen atoms (N1 and N2) and the C3 carbon, which is pre-activated for coupling reactions in the title compound.

N-Alkylation and N-Acylation Reactions (e.g., Protection-Deprotection Strategies)

The N-H of the pyrazole ring can be readily substituted through alkylation or acylation. chemicalbook.com These reactions are crucial for installing functional groups and for protection-deprotection strategies during multi-step syntheses.

Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, with the ratio depending on reaction conditions and substituents on the indazole ring. nih.govbeilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has shown high N1-selectivity for certain 3-substituted indazoles. nih.gov Conversely, Mitsunobu conditions can favor the N2 regioisomer. nih.gov

Protecting groups are essential for directing reactivity. cem.com Common strategies include:

N-Acylation : Groups like tert-butoxycarbonyl (Boc) can be introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). mdpi.com This protection is often a prerequisite for subsequent reactions like Suzuki-Miyaura cross-coupling. mdpi.com Deprotection can be achieved under basic conditions, for example, with sodium carbonate in refluxing DME or selectively with sodium borohydride (B1222165) in ethanol (B145695) for Boc-protected imidazoles and pyrazoles. arkat-usa.org

N-Alkylation : The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a widely used protecting group for the N-H of heterocycles. researchgate.net It can be selectively attached to the N2 position and directs lithiation to the C3 position. nih.govacs.org The tetrahydropyranyl (THP) group is another common choice, valued for its low cost and stability to many non-acidic reagents. researchgate.net

The choice of base and solvent system is critical in determining the regioselectivity of N-alkylation, with combinations like NaH/THF favoring N1 products and other conditions leading to N2 substitution. nih.govnih.gov

Transformations of the Specific Substituent Groups

The functional groups attached to the indazole ring, namely the nitro, iodo, and methoxy groups, offer distinct and versatile handles for chemical modification. Each group can be selectively targeted to build molecular complexity and synthesize a diverse library of indazole derivatives.

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further derivatizations such as amidation or diazotization. The 4-nitro group on the indazole ring can be efficiently reduced to the corresponding 4-aminoindazole. This transformation is chemoselective, often leaving other functional groups like halogens and ethers intact.

A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions. rsc.org Common methods include catalytic hydrogenation and metal-acid systems. For instance, the reduction of the closely related 3-iodo-5-nitro-1H-indazole to 5-amino-3-iodo-1H-indazole has been successfully achieved using iron powder (Fe) and ammonium (B1175870) chloride (NH₄Cl) in a mixture of ethanol and water. libretexts.org This method is generally mild and tolerates many other functional groups. nih.gov Another classic method involves the use of tin (Sn) in concentrated hydrochloric acid (HCl), which is effective for reducing aromatic nitro groups without affecting carbonyl groups that might also be present in the molecule. rsc.org

The resulting aminoindazole is a versatile intermediate. The amino group can be acylated, alkylated, or used in further heterocyclic ring-forming reactions, significantly expanding the synthetic possibilities from the original nitro-indazole scaffold.

| Reagent System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Fe / NH₄Cl | EtOH / H₂O, Reflux | Mild and chemoselective; tolerates iodo groups. | libretexts.org |

| Sn / HCl | Acidic medium, heat | Strong reducing conditions; does not reduce carbonyls. | rsc.org |

| Zn / NH₄Cl | Aqueous medium | Can offer high selectivity for the nitro group. | rsc.org |

| NaBH₄ / Pd-C | Water or other protic solvents | Can be highly efficient for selective nitro reduction. | rsc.org |

| Catalytic Hydrogenation (e.g., H₂ / Pd-C) | Various solvents (EtOH, EtOAc) | Highly efficient but may also reduce other groups (e.g., dehalogenate iodo-substituents) depending on conditions. | rsc.org |

Reactivity of the Iodo Substituent in Cross-Coupling Reactions

The iodine atom at the C-3 position of the indazole ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. pnrjournal.com Among these, the Suzuki-Miyaura coupling is arguably the most widely used due to its broad substrate scope and mild reaction conditions. acs.org

This reaction allows for the arylation or vinylation of the C-3 position by coupling the 3-iodoindazole with an organoboron reagent, such as a boronic acid or a boronic ester. organic-chemistry.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. researchgate.netpublish.csiro.auchemistrysteps.com

Studies on unprotected 3-iodoindazoles have shown that these substrates can successfully participate in Suzuki couplings. For example, various 5-substituted-3-iodoindazoles have been coupled with pinacol (B44631) vinyl boronate using a Pd(PPh₃)₄ catalyst to yield 3-vinylindazoles. masterorganicchemistry.com Research has also demonstrated the C-3 functionalization of 3-iodo-1H-indazole with various arylboronic acids using a ferrocene-based palladium complex immobilized in an ionic liquid, which can facilitate catalyst recycling. organic-chemistry.org The reactivity order for halide leaving groups in these couplings is generally I > Br > OTf >> Cl. researchgate.net

A notable challenge can be the inhibitory effect of the unprotected N-H group of the indazole, which can coordinate to the palladium center. acs.org However, the use of appropriate ligands and conditions can overcome this issue, enabling efficient coupling without the need for N-protection and deprotection steps. acs.orgmasterorganicchemistry.com For instance, the coupling of 3-iodo-5-nitroindazole with a vinylboronate proceeded in excellent yield (87%) without N-protection. masterorganicchemistry.com

| Indazole Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-Dioxane, µW, 120 °C, 40 min | 87% | masterorganicchemistry.com |

| 3-Iodo-5-methoxy-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-Dioxane, µW, 120 °C, 40 min | 72% | masterorganicchemistry.com |

| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) / BMImBF₄ / K₂CO₃ | 80 °C, 10 h | 95% | organic-chemistry.org |

| 3-Iodo-1H-indazole | 4-Formylphenylboronic acid | PdCl₂(dppf) / BMImBF₄ / K₂CO₃ | 80 °C, 10 h | 87% | organic-chemistry.org |

Derivatization Potential of the Methoxy Group

The 6-methoxy group is an electron-donating group that influences the reactivity of the indazole ring. While relatively stable, this aryl alkyl ether linkage can be cleaved to unveil a 6-hydroxyindazole. libretexts.orgnih.gov This demethylation is a key derivatization strategy, as the resulting hydroxyl group is significantly more versatile for subsequent functionalization.

Ether cleavage is typically achieved under strongly acidic conditions using reagents like hydrobromic acid (HBr) or hydriodic acid (HI). nih.govresearchgate.net The mechanism begins with the protonation of the ether oxygen, which turns the methoxy group into a better leaving group (methanol). researchgate.net For aryl alkyl ethers, the subsequent nucleophilic attack by the halide (I⁻ or Br⁻) occurs exclusively at the methyl carbon via an Sₙ2 mechanism, because nucleophilic attack on an aromatic sp² carbon is highly disfavored. libretexts.org This ensures that the reaction selectively produces the 6-hydroxyindazole and methyl iodide, rather than 6-iodoindazole and methanol. libretexts.org

Alternatively, nucleophilic demethylation can be achieved under basic conditions. For example, 3-methoxy-2H-indazole undergoes demethylation upon treatment with sodium ethanethiolate to yield the corresponding indazolone. wikipedia.org Once formed, the 6-hydroxyindazole serves as a valuable platform for further synthesis. The phenolic hydroxyl group can be readily alkylated to form new ethers, acylated to form esters, or converted into other functional groups, providing access to a wide range of new analogs.

Ring Opening and Rearrangement Reactions of Substituted Indazoles

While the indazole ring is aromatic and generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions, particularly when appropriately substituted. These transformations can lead to entirely new heterocyclic systems.

One documented example involves the ring fission of 1-arylindazole-3-carboxylic acids during decarboxylation. masterorganicchemistry.comnih.gov When these acids are heated in boiling quinoline, they can yield not only the expected 1-arylindazole but also an isomeric N-arylanthranilonitrile, which is the product of heterocyclic ring opening. masterorganicchemistry.com This ring fission pathway is especially prominent when the 1-aryl substituent bears a strong electron-withdrawing group, such as a nitro or chloro group. masterorganicchemistry.comnih.gov Ring opening can also occur when the solid acid is heated past its melting point, albeit to a lesser extent. masterorganicchemistry.comnih.gov

Another class of transformations is the Davis-Beirut reaction, which is used to synthesize 2H-indazoles but can also involve subsequent ring-opening reactions. nih.govresearchgate.net Fused 2H-indazoles, for instance, can readily undergo ring opening when treated with nucleophiles or electrophiles to yield indazolones. wikipedia.orgresearchgate.net

More recently, methods for skeletal editing have been developed, including the expansion of the indazole ring. A single-carbon-atom insertion into the N-N bond of the indazole core can transform it into a quinazoline, a valuable six-membered heterocyclic system. researchgate.net This reaction proceeds by trapping a chlorocarbene at the N-2 position, followed by N-N bond cleavage and subsequent cyclization to form the expanded ring. researchgate.net These types of rearrangements provide powerful routes to novel chemical scaffolds from readily available indazole precursors.

Mechanistic Investigations of Indazole Reactivity (e.g., Reactions with Formaldehyde)

Understanding the reaction mechanisms of the indazole core is crucial for predicting its reactivity and controlling product formation. The reaction of N-unsubstituted indazoles with formaldehyde (B43269) in acidic media has been the subject of detailed mechanistic studies. wikipedia.orgnih.gov

Research on indazole and its nitro-substituted derivatives (including 4-nitro-1H-indazole and 6-nitro-1H-indazole) has shown that they react with formaldehyde in aqueous hydrochloric acid to yield (1H-indazol-1-yl)methanol derivatives. wikipedia.orgnih.gov The mechanism involves the formation of N₁-CH₂OH products. wikipedia.org Theoretical calculations and experimental evidence from NMR and crystallography have established the reaction pathway. wikipedia.orgnih.gov

The mechanism is believed to involve protonated formaldehyde, which is a much stronger electrophile than neutral formaldehyde, reacting with the neutral indazole molecule. wikipedia.orgnih.gov A direct reaction between an indazolium cation and formaldehyde is considered unlikely. nih.gov The reaction is common to many N-unsubstituted azoles. nih.gov Interestingly, while 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles all react, 7-nitro-1H-indazole was initially reported not to react under standard conditions, highlighting the subtle electronic and steric influences of substituent positioning on reactivity. wikipedia.orgnih.gov However, using longer reaction times can induce a reaction even in this case. wikipedia.org This reaction is also used for N-methylation, where formaldehyde can act as a C1 source in the presence of a reducing agent. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Substituted Indazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.

¹H, ¹³C, and ¹⁵N NMR for Atom Connectivity and Isomer Differentiation

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For 3-Iodo-6-methoxy-4-nitro-1H-indazole, distinct signals would be expected for the N-H proton of the indazole ring, the two aromatic protons on the benzene (B151609) ring, and the protons of the methoxy (B1213986) group. The chemical shift (δ) of the N-H proton is typically broad and appears far downfield. The aromatic protons would appear as distinct signals, with their splitting patterns revealing their adjacency. The methoxy group protons would present as a sharp singlet.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. acs.org The presence of the electron-withdrawing nitro group and the iodine atom, along with the electron-donating methoxy group, would cause significant shifts in the signals of the attached aromatic carbons, aiding in their precise assignment. acs.orgnih.gov The ¹³C chemical shifts are particularly sensitive to the substitution pattern, making this technique crucial for differentiating between potential isomers. nih.gov

¹⁵N NMR, though less common, offers direct insight into the electronic environment of the nitrogen atoms in the indazole ring. The chemical shifts of N1 and N2 would be highly dependent on the tautomeric form and substitution, providing definitive evidence for the compound's isomeric structure. nih.gov

Expected ¹H and ¹³C NMR Chemical Shifts: While specific experimental data is unavailable, the following table presents expected chemical shift ranges based on analyses of similar substituted nitroindazole structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N1-H | 13.0 - 14.0 (broad) | - |

| C 3-I | - | 90 - 100 |

| C 4-NO₂ | - | 140 - 150 |

| H 5 | 7.5 - 8.0 | 115 - 125 |

| C 5 | - | 115 - 125 |

| C 6-OCH₃ | - | 155 - 165 |

| H 7 | 7.0 - 7.5 | 100 - 110 |

| C 7 | - | 100 - 110 |

| C 3a | - | 140 - 145 |

| C 7a | - | 120 - 130 |

| OC H₃ | - | 55 - 60 |

| OCH ₃ | 3.9 - 4.1 | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing which protons are adjacent to one another. For this compound, a cross-peak between the signals for H5 and H7 would confirm their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the H5 and H7 signals to their corresponding C5 and C7 carbon signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, correlations from the methoxy protons to C6, or from H5 to C4, C7, and C3a, would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not connected through bonds. It can be used to confirm spatial relationships, such as the proximity of the methoxy group protons to a specific aromatic proton.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. udel.edu

Expected IR Absorption Frequencies:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Indazole N-H | Stretching | 3300 - 3100 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methoxy C-H | Stretching | 2980 - 2850 |

| Nitro N-O | Asymmetric Stretching | 1550 - 1475 |

| Nitro N-O | Symmetric Stretching | 1360 - 1290 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Methoxy C-O | Stretching | 1275 - 1200 |

The presence of a broad band around 3200 cm⁻¹ would indicate the N-H stretch of the indazole ring. Strong, sharp peaks in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions are definitive indicators of the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively. libretexts.org Absorptions for aromatic C-H and C=C stretching would confirm the presence of the benzene ring, while bands corresponding to the C-O stretch would verify the methoxy group. libretexts.orgvscht.cz

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₈H₆IN₃O₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 319.06 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For nitroaromatic compounds, characteristic fragmentation often involves the loss of nitro-related groups. nih.gov Common fragmentation pathways for this molecule could include:

Loss of the nitro group (NO₂), resulting in a fragment ion at [M - 46]⁺.

Loss of a nitro radical (•NO₂) followed by the loss of carbon monoxide (CO).

Cleavage of the methoxy group, leading to the loss of a methyl radical (•CH₃) to give [M - 15]⁺ or a methoxy radical (•OCH₃) to give [M - 31]⁺.

Loss of the iodine atom, resulting in a fragment at [M - 127]⁺.

Analyzing these fragments helps to confirm the presence and connectivity of the different substituents on the indazole core. miamioh.edu

X-ray Diffraction Studies for Definitive Solid-State Molecular Architecture and Conformation

Analysis of Hydrogen Bonding and Supramolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in a crystal lattice, which is governed by intermolecular forces. mdpi.com For this compound, key interactions would include:

Hydrogen Bonding: The N-H group of the indazole ring is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the methoxy group, as well as the nitrogen atoms of the indazole ring, can act as hydrogen bond acceptors. It would be expected that molecules form chains or dimers through N-H···N or N-H···O hydrogen bonds, which are common motifs in indazole structures. nih.gov

Iodo-Nitro Interactions: A significant non-covalent interaction that could influence the crystal packing is the halogen bond between the iodine atom (a halogen bond donor) and an oxygen atom of the nitro group (a halogen bond acceptor) of an adjacent molecule. Such iodo-nitro interactions are known to play a key role in directing the supramolecular assembly of related structures.

π-π Stacking: The planar aromatic rings of the indazole system can stack on top of each other, leading to stabilizing π-π interactions that further influence the crystal architecture. researchgate.net

The interplay of these hydrogen bonds, iodo-nitro interactions, and π-π stacking dictates the final supramolecular structure, influencing the material's physical properties such as melting point and solubility. rsc.org

Conformational Analysis and Torsion Angles

Detailed studies on functionally related nitroindazole derivatives provide critical data on their molecular geometry. For instance, X-ray diffraction analysis of (1H-indazol-1-yl)methanol derivatives bearing a nitro group reveals specific torsion angles that define the substituent's orientation relative to the indazole ring. The nitro groups in these structures tend to be nearly coplanar with the benzene ring to which they are attached.

In a study of related nitro-substituted (1H-indazol-1-yl)methanol compounds, specific torsion angles were determined, which can serve as a model for understanding the conformational preferences in molecules like this compound. The torsion angles involving the substituent at the N1 position are particularly informative.

Interactive Table: Torsion Angles in Nitro-Substituted (1H-Indazol-1-yl)methanol Derivatives

| Compound | Torsion Angle 1 (N2–N1–C–O) | Torsion Angle 2 (N1–C–O–H) |

| (1H-Indazol-1-yl)methanol | 75.4° | 105.5° |

| (4-Nitro-1H-indazol-1-yl)methanol | 85.6° | 98.8° |

| (5-Nitro-1H-indazol-1-yl)methanol | 85.0° | 100.7° |

| (6-Nitro-1H-indazol-1-yl)methanol | 86.4° | 101.3° |

This table is populated with data from structurally related compounds to illustrate typical torsion angles. The values for this compound would require specific experimental determination.

The data indicates that the presence and position of a nitro group influence the conformation of the N1-substituent. The three nitro derivatives exhibit a consistent average for these torsion angles (85.7°/100.3°), which differs from the unsubstituted parent compound. This suggests that the electronic effects of the nitro group, and by extension the iodo and methoxy groups in the target compound, play a significant role in defining the molecule's preferred three-dimensional structure.

Other Advanced Spectroscopic Methods (e.g., NMR-NQR Spectroscopy for Tautomerism in Solid State)

Indazole and its derivatives exhibit annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms of the pyrazole (B372694) ring, leading to 1H- and 2H-tautomers. nih.gov While the 1H-tautomer is generally the more thermodynamically stable form, the study of this equilibrium is crucial for understanding the compound's chemical behavior. nih.govmdpi.comresearchgate.net

In solution, the rapid exchange of the proton between the two nitrogen atoms often results in time-averaged signals in standard Nuclear Magnetic Resonance (NMR) spectroscopy, making it difficult to characterize the individual tautomers. mdpi.comresearchgate.net Therefore, solid-state analysis is indispensable for investigating tautomeric processes in these systems. mdpi.comresearchgate.net

Nuclear Quadrupole Resonance (NQR) spectroscopy, often used in conjunction with solid-state NMR, is a powerful and direct method for studying tautomerism in the solid state. mdpi.comresearchgate.netdoaj.org NQR is highly sensitive to the local electronic environment of quadrupolar nuclei (such as ¹⁴N). Since the electronic distribution is distinct in the 1H- and 2H-tautomers, NQR can unambiguously identify which form is present in the crystal lattice. researchgate.net

Combined NMR-NQR studies and quantum-chemical calculations on indazole have definitively shown that the 1H form is significantly more stable, with a calculated energy difference of 21.4 kJ·mol⁻¹ compared to the 2H form. mdpi.com This substantial energy difference explains the predominance of the 1H-tautomer in most conditions. These advanced spectroscopic techniques are therefore critical for the precise structural and electronic characterization of substituted indazoles like this compound, providing insights that are not accessible through solution-state studies alone.

Future Research Directions and Unexplored Avenues for 3 Iodo 6 Methoxy 4 Nitro 1h Indazole

Development of More Sustainable and Atom-Economical Synthetic Approaches

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For 3-iodo-6-methoxy-4-nitro-1H-indazole, future research should prioritize the development of more sustainable and atom-economical synthetic routes. Current methods, while effective, may rely on multi-step processes that generate significant waste.

Future investigations could explore:

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps into a single operation would significantly improve efficiency and reduce waste. For instance, a one-pot three-component reaction using readily available starting materials could be a promising strategy. organic-chemistry.org The use of copper oxide nanoparticles in a green solvent like polyethylene (B3416737) glycol (PEG) has shown success in the synthesis of other indazole derivatives and could be adapted. organic-chemistry.orgacs.org

Catalytic Systems: The exploration of novel and reusable catalysts is crucial. Heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, offer advantages in terms of separation and recyclability, contributing to a more sustainable process. acs.org

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like ionic liquids or water-based systems is a key area of research. jocpr.com Studies on the use of ethanol (B145695) as a solvent in the presence of a mild acid like ammonium (B1175870) chloride have demonstrated an eco-friendly approach for synthesizing other 1H-indazole derivatives. samipubco.com

Flow Chemistry: The application of flow chemistry could offer enhanced safety, reproducibility, and scalability for the synthesis of this compound and its derivatives. buysellchem.com

Exploration of Novel Derivatization Pathways and Chemical Transformations at Specific Positions

The functional groups of this compound—the C3-iodo, C6-methoxy, and C4-nitro groups—offer multiple handles for chemical modification. A systematic exploration of novel derivatization pathways at these specific positions is a fertile ground for future research.

At the C3-Iodo Position:

The iodine atom at the C3 position is a versatile functional group for various cross-coupling reactions. google.com Future work could focus on:

Expanding Cross-Coupling Reactions: While Suzuki and Heck couplings are known for 3-iodoindazoles, exploring a wider range of palladium- or copper-catalyzed cross-coupling reactions, such as Sonogashira, Stille, and Buchwald-Hartwig aminations, could lead to a diverse library of novel compounds. google.com

Metal-Free Couplings: Developing metal-free cross-coupling strategies would be a significant advancement in terms of sustainability and cost-effectiveness.

At the C6-Methoxy Group:

The methoxy (B1213986) group at the C6 position can be a target for:

O-Demethylation: Cleavage of the methyl ether to the corresponding phenol (B47542) would provide a new site for further functionalization, such as etherification or esterification, to introduce a variety of substituents.

Nucleophilic Aromatic Substitution (SNAr): While challenging, exploring SNAr reactions at this position with potent nucleophiles could lead to novel substitution patterns.

At the C4-Nitro Group:

The nitro group at the C4 position is a key functionality for a range of transformations:

Reduction to an Amine: The reduction of the nitro group to an amine is a well-established transformation that opens up a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization followed by Sandmeyer reactions. google.com

Nucleophilic Aromatic Substitution of Hydrogen (SNH): The electron-withdrawing nature of the nitro group can activate the indazole ring for SNH reactions, allowing for the introduction of nucleophiles at adjacent positions. mdpi.com

Advanced Mechanistic Studies of Underpinning Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing methods and designing new transformations.

Future mechanistic studies could involve:

Kinetic Analysis: Detailed kinetic studies of key synthetic steps can provide insights into the reaction order, rate-determining steps, and the influence of various reaction parameters.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can help to identify and characterize reaction intermediates and transition states.

Isotope Labeling Studies: Experiments using isotopically labeled starting materials can elucidate bond-forming and bond-breaking steps in complex reaction pathways. For example, understanding the tautomeric equilibrium between the 1H- and 2H-indazole forms is crucial for predicting regioselectivity in alkylation reactions. beilstein-journals.orgwuxibiology.com

Integration of Artificial Intelligence and Machine Learning in Indazole Synthesis and Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. google.com For this compound, these technologies can be leveraged to:

Predict Reaction Outcomes: ML models can be trained on existing reaction data to predict the products and yields of new reactions, accelerating the discovery of novel derivatization pathways. chemimpex.com

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering more sustainable and atom-economical strategies. organic-chemistry.org

De Novo Design: Machine learning models can be used to design new indazole derivatives with desired properties, guiding synthetic efforts towards molecules with high potential for specific applications.

Synergistic Application of Experimental and Computational Methodologies for Predictive Chemistry

The combination of experimental work with computational chemistry offers a powerful approach to understanding and predicting the behavior of molecules. acs.org For this compound, a synergistic approach can be employed to:

Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize the regioselectivity observed in derivatization reactions. nih.govnih.gov For instance, computational studies have been used to understand the regioselectivity of alkylation on the indazole nitrogen atoms. beilstein-journals.orgwuxibiology.com

Elucidate Molecular Properties: Computational methods can predict a range of molecular properties, such as electronic structure, spectroscopic characteristics, and potential biological activities, which can then be validated experimentally.

Guide Experimental Design: Computational screening of virtual libraries of derivatives can help prioritize synthetic targets, focusing experimental efforts on the most promising candidates.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel materials, and a deeper understanding of fundamental chemical principles.

Q & A

Q. What are the key synthetic strategies for preparing 3-Iodo-6-methoxy-4-nitro-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the indazole core. For example:

Nitro Group Introduction : Nitration at the 4-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

Methoxy Group Installation : O-Methylation of a hydroxyl precursor (e.g., 6-hydroxyindazole) with methyl iodide (CH₃I) in a polar aprotic solvent (DMF or DMSO) using K₂CO₃ as a base .

Iodination : Electrophilic iodination at the 3-position using I₂/KIO₃ in acetic acid or N-iodosuccinimide (NIS) in DCM .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of iodinating agents) to minimize byproducts.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy singlet at ~3.9 ppm in ¹H NMR; nitro group deshielding effects in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic pattern (presence of iodine, m/z 319–321).

- Elemental Analysis : Match calculated vs. observed C, H, N, and I percentages (±0.3% tolerance).

Purification : Recrystallize from ethanol/water or use silica gel chromatography (eluent: hexane/ethyl acetate gradient) .

Q. What are the critical physical and chemical properties of this compound relevant to handling and storage?

Methodological Answer: Key properties include:

Q. How can researchers assess the reactivity of the nitro group in this compound for further derivatization?

Methodological Answer: The nitro group can be reduced to an amine (NH₂) for downstream functionalization:

Q. What spectroscopic techniques are most effective for distinguishing positional isomers in nitro-indazole derivatives?

Methodological Answer:

- ¹H-¹H COSY NMR : Identify coupling patterns between adjacent protons.

- NOESY/ROESY : Detect spatial proximity of substituents (e.g., methoxy vs. nitro groups).

- X-ray Diffraction : Resolve ambiguities via crystal structure determination (see Advanced Questions) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what challenges arise?

Methodological Answer: Procedure :

Crystal Growth : Use slow evaporation from DMSO/EtOH (1:3) to obtain single crystals.

Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.

Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters for iodine (high electron density) .

Challenges :

Q. How can density functional theory (DFT) predict electronic properties of this compound, and how do computational results align with experimental data?

Methodological Answer: Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) for light atoms and LANL2DZ for iodine.

Electronic Properties : Calculate HOMO-LUMO gaps, electrostatic potential maps, and nitro group charge distribution.

Validation : Compare computed NMR shifts (GIAO method) with experimental data.

Contradictions : Discrepancies in dipole moments may arise from solvent effects not modeled in DFT. Address via implicit solvation models (e.g., PCM) .

Q. What strategies can resolve contradictions between observed biological activity and in silico predictions for nitro-indazole derivatives?

Methodological Answer:

Re-evaluate Assay Conditions : Confirm target engagement via orthogonal assays (e.g., SPR vs. enzymatic activity).

Metabolite Screening : Use LC-MS to identify active metabolites (e.g., nitro-reduced species).

Molecular Dynamics (MD) : Simulate ligand-receptor interactions under physiological conditions (explicit water, 310 K).

Case Study : If computational models predict high affinity but in vitro activity is low, check for membrane permeability (logP >3) or efflux pump interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved pharmacological profiles?

Methodological Answer: SAR Parameters :

- Nitro Group : Replace with CF₃ or CN to modulate electron-withdrawing effects.

- Iodine Substituent : Test bromo/chloro analogs to balance steric and electronic effects.

- Methoxy Position : Shift to 5- or 7-position to alter hydrogen bonding.

Validation : Synthesize 10–15 analogs; screen against target (e.g., kinase inhibition) with IC₅₀ determination .

Q. What are the best practices for analyzing thermal decomposition pathways of nitro-indazole derivatives under experimental conditions?

Methodological Answer: Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.